molecular formula C8H4ClFN2 B3213558 6-Chloro-2-fluoroquinoxaline CAS No. 112080-05-4

6-Chloro-2-fluoroquinoxaline

Cat. No.: B3213558
CAS No.: 112080-05-4
M. Wt: 182.58 g/mol
InChI Key: SFIATPSOMBFTQR-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClFN2. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring.

Mechanism of Action

Target of Action

It is known that fluoroquinolones, a class of compounds to which 6-chloro-2-fluoroquinoxaline belongs, primarily target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

By inhibiting dna-gyrase, fluoroquinolones disrupt dna replication and transcription, affecting numerous downstream biochemical pathways within the bacterial cell .

Pharmacokinetics

Fluoroquinolones are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of DNA-gyrase by this compound leads to the disruption of DNA replication and transcription in bacterial cells, resulting in cell death . This makes this compound and other fluoroquinolones effective antibacterial agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations can interfere with the activity of fluoroquinolones . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoroquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method is the condensation of 2-chloroaniline with 2-fluorobenzil in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoxalines .

Scientific Research Applications

6-Chloro-2-fluoroquinoxaline has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-6-fluoroquinoxaline
  • 2,3-Dichloroquinoxaline
  • 6-Fluoroquinoxaline

Comparison: 6-Chloro-2-fluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. Compared to 2,3-dichloroquinoxaline, it has different reactivity patterns and biological activities. The fluorine atom enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .

Biological Activity

6-Chloro-2-fluoroquinoxaline is a member of the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential as an anticancer, antiviral, and kinase-inhibiting agent. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by the presence of chlorine and fluorine substituents on the quinoxaline ring, which can influence its biological activity. The specific arrangement of these halogens plays a crucial role in modulating interactions with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of quinoxaline exhibit promising anticancer properties. For instance, a series of quinoxaline derivatives demonstrated significant inhibitory effects against various cancer cell lines, with IC50 values in the low micromolar range. The most active compounds showed IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, compared to doxorubicin (IC50 3.23 µg/mL) .

Kinase Inhibition

This compound has been evaluated for its ability to inhibit Pim-1 and Pim-2 kinases, which are implicated in cancer proliferation. Studies indicated that halogen substitutions at positions 6 or 7 of the quinoxaline scaffold could enhance binding affinity to the ATP binding site of these kinases . The selectivity profiles and antiproliferative activities were assessed against a panel of mammalian kinases and various cell lines.

Antiviral Activity

Quinoxaline derivatives have also shown antiviral properties. A systematic review highlighted that certain polysubstituted quinoxalines possess antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (HCMV). Notably, some compounds exhibited IC50 values significantly lower than established antiviral drugs such as ganciclovir .

Case Studies

  • Anticancer Efficacy : In a study evaluating multiple quinoxaline derivatives, researchers found that specific substitutions led to enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
  • Kinase Inhibition Profile : A detailed analysis revealed that this compound effectively inhibited both Pim-1 and Pim-2 kinases with selectivity over other kinases, indicating its potential as a targeted therapeutic agent in oncology .
  • Antiviral Mechanism : Investigations into the mechanism of action for certain quinoxalines indicated that they inhibit viral replication by targeting early stages of viral infection processes, such as attachment and uncoating .

Data Tables

CompoundStructureHCMV pol Activity IC50 (nM)HCMV pra Activity IC50 (nM)
This compoundStructure620100
Ganciclovir-1300-
Acyclovir->20,000-
Foscarnet2500-

Properties

IUPAC Name

6-chloro-2-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIATPSOMBFTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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